Morpholine-4-carboximidamide Hydrobromide
Overview
Description
Morpholine-4-carboximidamide hydrobromide is a chemical compound with the molecular formula C5H12BrN3O. It is commonly used as an active pharmaceutical intermediate and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine-4-carboximidamide hydrobromide can be synthesized through a multi-step process. One common method involves the reaction of ethyl isothiourea hydrobromide with morpholine. The process typically involves dissolving ethyl isothiourea hydrobromide in water and then adding morpholine. The mixture is then refluxed at 110°C for several hours. After cooling, the product is isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to control temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Morpholine-4-carboximidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Morpholine-4-carboximidamide hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of morpholine-4-carboximidamide hydrobromide involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes involved in cellular processes, such as kinases that regulate cytokinesis and cell cycle progression. This inhibition can lead to various biological effects, including the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Morpholine-4-carboxamidine hydrobromide
- Ethyl isothiourea hydrobromide
- Morpholine derivatives
Uniqueness
Morpholine-4-carboximidamide hydrobromide is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in pharmaceutical research and development, where it can be used to design drugs with targeted effects .
Properties
IUPAC Name |
morpholine-4-carboximidamide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.BrH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHSDHMCZXCESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384503 | |
Record name | Morpholine-4-carboximidamide Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157415-17-3 | |
Record name | Morpholine-4-carboximidamide Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 157415-17-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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